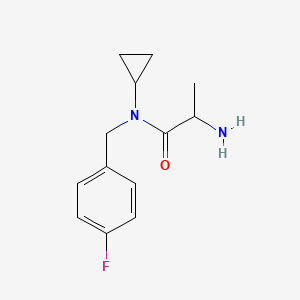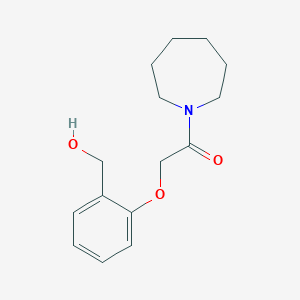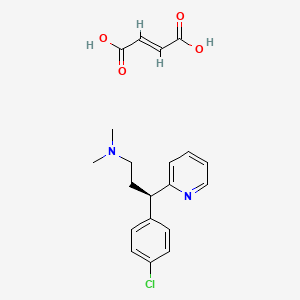
(R)-Chlorpheniramine Maleate Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Chlorpheniramine Maleate Salt is a pharmaceutical compound widely used as an antihistamine. It is the maleate salt form of ®-Chlorpheniramine, which is known for its effectiveness in alleviating symptoms of allergic reactions such as hay fever, urticaria, and other allergic conditions. The maleate salt form enhances the solubility and stability of the drug, making it more effective for therapeutic use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Chlorpheniramine Maleate Salt involves the reaction of ®-Chlorpheniramine with maleic acid. The process typically includes the following steps:
Formation of ®-Chlorpheniramine: This is achieved through the resolution of racemic Chlorpheniramine using chiral resolution agents.
Salt Formation: ®-Chlorpheniramine is reacted with maleic acid in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to form the maleate salt.
Industrial Production Methods: Industrial production of ®-Chlorpheniramine Maleate Salt often employs continuous processing techniques to ensure high yield and purity. Methods such as solvent-free continuous extrusion processing have been developed to produce high-quality pharmaceutical salts efficiently .
Análisis De Reacciones Químicas
Types of Reactions: ®-Chlorpheniramine Maleate Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-Chlorpheniramine Maleate Salt has numerous applications in scientific research:
Chemistry: Used as a model compound in studying the kinetics and mechanisms of antihistamine drugs.
Biology: Employed in research on allergic reactions and immune response modulation.
Medicine: Widely used in the development of antihistamine therapies for allergic conditions.
Industry: Utilized in the formulation of over-the-counter and prescription medications for allergy relief
Mecanismo De Acción
®-Chlorpheniramine Maleate Salt exerts its effects by blocking histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing the symptoms of allergic reactions such as itching, swelling, and vasodilation. The compound’s molecular targets include the histamine H1 receptors located on various cells, including smooth muscle cells and endothelial cells .
Comparación Con Compuestos Similares
- Brompheniramine Maleate
- Triprolidine Hydrochloride
- Diphenhydramine Hydrochloride
Comparison: ®-Chlorpheniramine Maleate Salt is unique due to its specific stereochemistry, which enhances its antihistamine activity and reduces side effects compared to its racemic form. Brompheniramine Maleate and Triprolidine Hydrochloride are also first-generation antihistamines but differ in their chemical structure and receptor affinity. Diphenhydramine Hydrochloride, another first-generation antihistamine, is known for its sedative effects, which are less pronounced in ®-Chlorpheniramine Maleate Salt .
Propiedades
Fórmula molecular |
C20H23ClN2O4 |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t15-;/m1./s1 |
Clave InChI |
DBAKFASWICGISY-WMQZXYHMSA-N |
SMILES isomérico |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
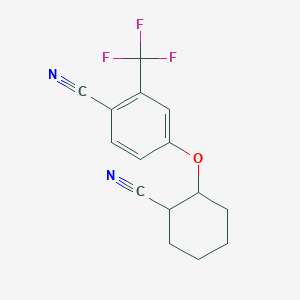
![4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B14798248.png)
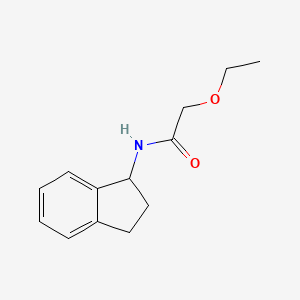
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
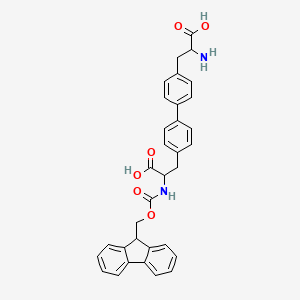

![N-[4-({(2E)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-ylidene]hydrazinyl}carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B14798287.png)
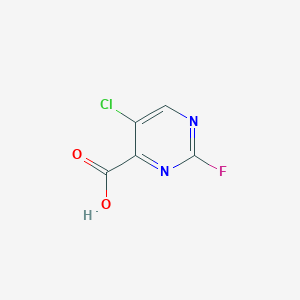
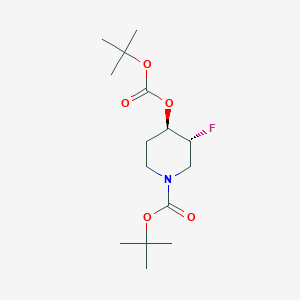
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B14798303.png)
